4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c14-12-4-2-11(3-5-12)6-9-21(19,20)18-8-1-7-17-13(18)15-10-16-17/h2-6,9-10H,1,7-8H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOXMPJYLMZKRR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)N(C1)S(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC=N2)N(C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the triazolo-pyrimidine class, which has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various research studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like the 4-chlorophenyl moiety enhances the antimicrobial efficacy by optimizing interactions with bacterial targets.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism often involves inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The IC50 values for these activities are reported in the nanomolar range, indicating potent biological effects.
Case Studies
- Antibacterial Activity : A study reported that a related triazolo-pyrimidine derivative displayed antibacterial activity with an IC50 value significantly lower than that of standard antibiotics like trimethoprim. This suggests a potential for developing new antibacterial agents based on this scaffold .
- Cytotoxic Effects : In another study focusing on structural activity relationships (SAR), modifications to the triazolo-pyrimidine framework led to enhanced cytotoxicity against cancer cell lines. Compounds with bulky substituents showed increased potency due to improved interaction with cellular targets .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Replication : The compound competes with ATP binding sites on enzymes like CDK-2 and DNA gyrase, disrupting essential cellular processes .
- Cell Cycle Arrest : By inhibiting key kinases involved in cell cycle regulation, this compound may induce apoptosis in cancer cells.
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives of triazolo[1,5-a]pyrimidine compounds, showing promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The compound demonstrated significant inhibition of biofilm formation, a critical factor in bacterial resistance .
Anticancer Properties
The compound has also been evaluated for its anticancer properties:
- In vitro assays have shown that derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds derived from triazolo[1,5-a]pyrimidine were tested against human chronic myelogenous leukemia cells and displayed moderate to high anticancer activities .
- The mechanism of action is thought to involve the induction of apoptosis in cancer cells through various signaling pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects:
- Experimental models have suggested that it may inhibit pro-inflammatory cytokines and reduce inflammation in tissues . This property could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Modifications at the sulfonyl and triazole moieties have been shown to enhance biological activity. For example, substituents on the phenyl ring significantly influence antimicrobial potency .
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives of triazolo[1,5-a]pyrimidine for their antimicrobial activity. The most active compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus. These findings underscore the potential application in antibiotic development .
Case Study 2: Anticancer Activity
In another study focusing on human cancer cell lines, several derivatives exhibited cytotoxicity with IC50 values indicating effective concentrations for therapeutic use. The presence of electron-withdrawing groups on the aromatic rings was correlated with increased activity against cancer cells .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thione (S=C) or methylsulfanyl (S–CH₃) groups in analogs .
Q & A
Q. What are the recommended synthetic routes for preparing triazolopyrimidine derivatives like 4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl triazolopyrimidine?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and sulfonyl or ester precursors. For example:
- Catalytic Synthesis : Use TMDP (tetramethylenediamine phosphate) as a dual solvent-catalyst in molten states or water/ethanol mixtures. Reflux conditions (65–100°C) yield high purity (92–95%) with recyclable catalysts .
- Microwave-Assisted Synthesis : Combine 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate under microwave irradiation (323 K, 30 min) for rapid cyclization .
- Key Steps : Monitor reaction progress via TLC, purify by recrystallization (ethanol/DMF), and confirm purity via NMR (¹H/¹³C) and elemental analysis .
Q. How can spectroscopic and crystallographic methods be optimized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 400 MHz instruments in CDCl₃ or DMSO-d₆. For example, aromatic protons appear at δ 7.14–7.41 ppm, and NH groups at δ 10.89 ppm .
- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/ethanol). Analyze bond lengths (e.g., C–N: 1.33–1.38 Å) and dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings) to confirm stereochemistry .
- Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₈N₄O₅S) using microanalyzers, ensuring ≤0.4% deviation from theoretical values .
Q. What purification techniques are most effective for isolating triazolopyrimidine derivatives post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol or ethanol/DMF mixtures (1:1 v/v) at 50°C to remove unreacted aldehydes or triazoles .
- Solvent Extraction : Separate catalysts (e.g., TMDP) via water-ethanol partitioning, followed by rotary evaporation .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients if impurities persist .
Advanced Research Questions
Q. How to design experiments to evaluate catalytic efficiency and reusability in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Compare TMDP with ionic liquids or zeolites in solvent-free vs. aqueous conditions. Track yield (%) and reaction time .
- Reusability Tests : Recover TMDP via aqueous extraction, then reuse for 5+ cycles. Monitor activity loss using GC-MS or HPLC .
- Kinetic Studies : Perform time-resolved NMR to identify rate-limiting steps (e.g., imine formation or cyclization) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR stretches)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak coalescence at 25–60°C .
- DFT Calculations : Simulate NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis sets to assign ambiguous signals .
- Isotopic Labeling : Use ¹⁵N-labeled triazoles to confirm NH coupling patterns in NOESY experiments .
Q. What methodological approaches are recommended for evaluating the bioactivity of triazolopyrimidine derivatives?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against kinases or phosphodiesterases using fluorescence-based kits (e.g., ADP-Glo™). IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with positive controls (e.g., doxorubicin) .
- Molecular Docking : Model interactions with target proteins (e.g., EGFR) using AutoDock Vina. Validate binding poses via MD simulations .
Q. How to integrate computational and experimental data to study structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity. Validate models via leave-one-out cross-validation .
- Crystallography-Driven SAR : Overlay X-ray structures of analogs to identify critical substituents (e.g., sulfonyl groups for H-bonding) .
- Machine Learning : Train Random Forest models on PubChem datasets to predict novel derivatives with enhanced solubility or potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
